molecular formula C9H9FO4 B1297753 2-Fluoro-4,5-dimethoxybenzoic acid CAS No. 79474-35-4

2-Fluoro-4,5-dimethoxybenzoic acid

Cat. No. B1297753
CAS RN: 79474-35-4
M. Wt: 200.16 g/mol
InChI Key: DFGPPMUENMUUDV-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzoic acid is a chemical compound that is structurally related to benzoic acid derivatives. It contains a benzene ring substituted with a fluorine atom and two methoxy groups, as well as a carboxylic acid functional group. While the provided papers do not directly discuss 2-fluoro-4,5-dimethoxybenzoic acid, they do provide insights into similar compounds, which can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves starting materials that are commercially available, followed by a series of reactions such as bromination, methylation, and hydrolysis, as seen in the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid . Although the exact synthesis of 2-fluoro-4,5-dimethoxybenzoic acid is not detailed, it is likely that similar synthetic strategies could be employed, with appropriate protection and deprotection steps for the methoxy groups and the introduction of the fluorine atom at the right position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using techniques such as X-ray crystallography, as demonstrated for 1-fluoro-2,5-dimethoxy-4-nitrobenzene . The structure of 2-fluoro-4,5-dimethoxybenzoic acid would likely show a planar aromatic ring with substituents in the respective positions, influencing the electron density and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of electron-donating methoxy groups could potentially increase the reactivity of the carboxylic acid group towards electrophilic reagents. The fluorine atom, being an electron-withdrawing group, could affect the acidity of the carboxylic acid and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4,5-dimethoxybenzoic acid can be inferred from studies on similar compounds. For example, the thermal stability of lanthanide complexes with 2-fluorobenzoic acid has been investigated, showing stability up to 450 K . The vibrational spectra of fluorinated benzoic acids have been studied using Raman and FTIR spectroscopy, which could provide insights into the bond strengths and molecular vibrations of 2-fluoro-4,5-dimethoxybenzoic acid . The presence of fluorine and methoxy groups would likely influence the vibrational frequencies compared to unsubstituted benzoic acid.

Scientific Research Applications

  • Summary of the Application: “2-Fluoro-4,5-dimethoxybenzoic acid” is used to construct two novel isostructural lanthanide complexes . These complexes are of interest due to their superior functional properties and extensive applications in various fields such as magnetic materials, catalysts, luminescent materials, and biology .
  • Methods of Application or Experimental Procedures: The lanthanide complexes were constructed using a conventional solution method . The complexes were characterized by infrared spectroscopy (IR), elemental analysis, and single-crystal X-ray diffraction .
  • Results or Outcomes: The two complexes gave a triclinic crystal structure, belonging to the P ī space group . They formed an infinite one-dimensional (1D) chain by hydrogen bonding (C–H … F) interactions to give a 2D supermolecular structure . The fluorescence spectra and fluorescence lifetime of the complexes were also evaluated .

properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGPPMUENMUUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345955
Record name 2-Fluoro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,5-dimethoxybenzoic acid

CAS RN

79474-35-4
Record name 2-Fluoro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4,5-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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